![molecular formula C9H5N3 B2603428 1,6-Naphthyridine-5-carbonitrile CAS No. 28694-40-8](/img/structure/B2603428.png)
1,6-Naphthyridine-5-carbonitrile
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Overview
Description
1,6-Naphthyridine-5-carbonitrile is a chemical compound with the linear formula C9H5N3. It has a molecular weight of 155.16 . It is a solid substance that is stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 1,6-Naphthyridine-5-carbonitrile and its derivatives involves various methods. The starting materials are transformed into required 1,6-naphthyridines by Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .
Molecular Structure Analysis
The molecular structure of 1,6-Naphthyridine-5-carbonitrile is represented by the InChI code 1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H
. The InChI key for this compound is MAFYIHVFQQCKHY-UHFFFAOYSA-N
.
Chemical Reactions Analysis
The chemical reactions involving 1,6-Naphthyridine-5-carbonitrile are diverse. For instance, a subsequent nucleophilic aromatic substitution can take place to generate an anionic intermediate. The elimination of halide then affords the desired products .
Physical And Chemical Properties Analysis
1,6-Naphthyridine-5-carbonitrile is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 155.16 .
Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, including 1,6-Naphthyridine-5-carbonitrile, have been studied for their potential anticancer properties . They have shown promising results in different cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
Anti-HIV Activity
1,6-Naphthyridines have been found to exhibit anti-HIV (Human Immunodeficiency Virus) activity . This makes them potential candidates for the development of new drugs for the treatment of HIV.
Antimicrobial Activity
These compounds have also shown antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents.
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.
Anti-inflammatory Activity
These compounds have demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.
Antioxidant Activity
1,6-Naphthyridines have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Properties
Apart from anti-HIV activity, 1,6-Naphthyridines have also shown broader antiviral properties . This suggests potential applications in the treatment of various viral infections.
Antiproliferative Activity
1,6-Naphthyridines have demonstrated antiproliferative activity . This means they can inhibit cell growth, which is particularly useful in the context of inhibiting the growth of cancer cells.
Safety And Hazards
The safety information for 1,6-Naphthyridine-5-carbonitrile includes several hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Relevant Papers
The relevant papers for 1,6-Naphthyridine-5-carbonitrile include various studies on its synthesis, properties, and applications . These papers provide valuable insights into the chemical behavior and potential uses of this compound.
properties
IUPAC Name |
1,6-naphthyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFYIHVFQQCKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Naphthyridine-5-carbonitrile |
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